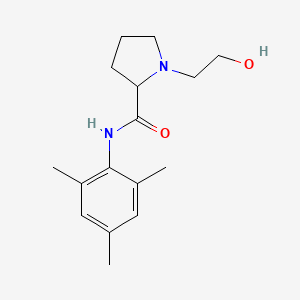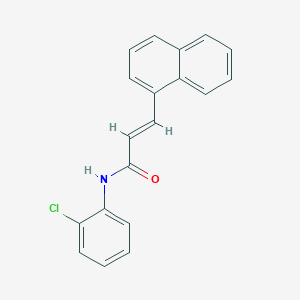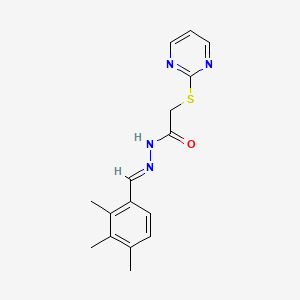![molecular formula C19H21ClFN5O B5595453 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H21ClFN5O and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1418662 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to the query molecule have been synthesized and evaluated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives, which share some structural similarities with the query compound, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). These findings suggest that the incorporation of fluoro substituents and specific heterocyclic rings, similar to those in the query compound, may confer anticancer properties.
Antipsychotic Potential
Another study explored conformationally restricted butyrophenones with various substituents, including piperazine and pyrimidine rings, which are present in the query compound. These were evaluated for their potential as antipsychotic agents through in vitro assays targeting dopamine and serotonin receptors. Compounds with a benzoylpiperidine moiety, similar to part of the query structure, showed selectivity for 5-HT(2A) receptors, indicating their potential as antipsychotic drugs (Raviña et al., 2000).
DNA Detection Probes
A study on novel aminated benzimidazo[1,2-a]quinolines, which, like the query compound, incorporate piperazine and pyrimidine structures, revealed their potential as fluorescent probes for DNA detection. These compounds exhibited enhanced fluorescence emission intensity upon binding to ct-DNA, highlighting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).
Antibacterial Agents
Pyridobenzothiazine derivatives, which share structural features with the query compound, demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The study underscores the potential of incorporating specific heterocyclic systems, akin to those in the query compound, for developing new antibacterial agents (Cecchetti et al., 1987).
Corrosion Inhibition
Research on piperidine derivatives for the corrosion inhibition of iron revealed that compounds with fluoro and pyrimidine substituents, similar to the query compound, exhibit significant corrosion inhibition properties. This application is crucial in materials science, particularly for protecting metal surfaces in various industrial environments (Kaya et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5O/c20-14-4-3-5-15(21)17(14)18(27)25-12-10-24(11-13-25)16-6-7-22-19(23-16)26-8-1-2-9-26/h3-7H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSPGQUUJCSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5595381.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)
![N,N-diethyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5595407.png)
![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5595429.png)
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5595431.png)
![N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)

![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)
